N,N-bis(propan-2-yl)sulfonamide
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Overview
Description
N,N-bis(propan-2-yl)sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(propan-2-yl)sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows:
R−SO2Cl+HN(i−Pr)2→R−SO2N(i−Pr)2+HCl
where ( R ) represents an organic group, and ( i-Pr ) stands for the isopropyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(propan-2-yl)sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-bis(propan-2-yl)sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(propan-2-yl)sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Employed in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N,N-bis(propan-2-yl)sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its bis(propan-2-yl) substitution differentiates it from other sulfonamides, potentially leading to unique applications and mechanisms of action .
Properties
Molecular Formula |
C6H14NO2S- |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-[propan-2-yl(sulfinato)amino]propane |
InChI |
InChI=1S/C6H15NO2S/c1-5(2)7(6(3)4)10(8)9/h5-6H,1-4H3,(H,8,9)/p-1 |
InChI Key |
GCVKPBMPOHBNDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)[O-] |
Origin of Product |
United States |
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